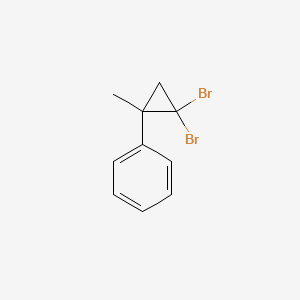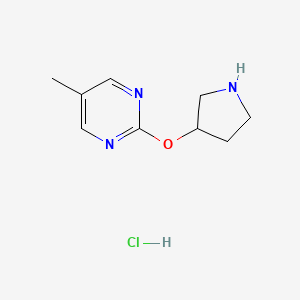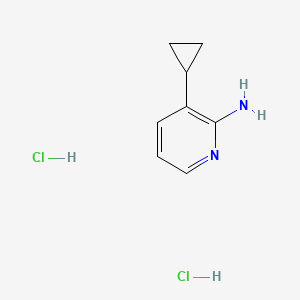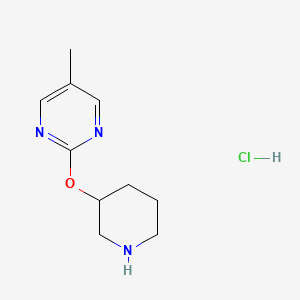
(2,2-Dibromo-1-methylcyclopropyl)benzene
描述
(2,2-Dibromo-1-methylcyclopropyl)benzene is an organic compound with the molecular formula C10H10Br2. It is a cyclopropyl derivative where the cyclopropane ring is substituted with two bromine atoms and a methyl group, and this substituted cyclopropane is attached to a benzene ring. This compound is of interest in organic synthesis and research due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dibromo-1-methylcyclopropyl)benzene typically involves the bromination of 1-methylcyclopropylbenzene. The reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions to ensure selective bromination at the desired positions on the cyclopropane ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale bromination reactions using similar conditions as in laboratory synthesis. The process would be optimized for yield and purity, with considerations for safety and environmental impact.
化学反应分析
Types of Reactions
(2,2-Dibromo-1-methylcyclopropyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide (OH-), amines (NH2-), or alkoxides (RO-).
Reduction Reactions: The compound can be reduced to form (1-methylcyclopropyl)benzene by using reducing agents like zinc (Zn) in acetic acid (CH3COOH).
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction: Zinc (Zn) in acetic acid (CH3COOH).
Coupling: Palladium (Pd) catalysts with boronic acids or esters in the presence of a base like potassium carbonate (K2CO3).
Major Products
Substitution: Formation of (2-hydroxy-1-methylcyclopropyl)benzene or (2-amino-1-methylcyclopropyl)benzene.
Reduction: Formation of (1-methylcyclopropyl)benzene.
Coupling: Formation of biaryl compounds.
科学研究应用
(2,2-Dibromo-1-methylcyclopropyl)benzene is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Material Science: In the development of new materials with specific properties.
Pharmaceutical Research: As a building block in the synthesis of potential drug candidates.
Chemical Biology: In studies involving the modification of biomolecules.
作用机制
The mechanism of action of (2,2-Dibromo-1-methylcyclopropyl)benzene in chemical reactions involves the reactivity of the bromine atoms and the strained cyclopropane ring. The bromine atoms can act as leaving groups in substitution reactions, while the cyclopropane ring can undergo ring-opening reactions under certain conditions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
相似化合物的比较
Similar Compounds
- (2,2-Dichloro-1-methylcyclopropyl)benzene
- (2,2-Diiodo-1-methylcyclopropyl)benzene
- (2,2-Difluoro-1-methylcyclopropyl)benzene
Uniqueness
(2,2-Dibromo-1-methylcyclopropyl)benzene is unique due to the presence of bromine atoms, which are larger and more polarizable than chlorine, fluorine, or iodine. This affects the compound’s reactivity and the types of reactions it can undergo. The bromine atoms also influence the compound’s physical properties, such as boiling point and density .
属性
IUPAC Name |
(2,2-dibromo-1-methylcyclopropyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Br2/c1-9(7-10(9,11)12)8-5-3-2-4-6-8/h2-6H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGWGHLIDYDPYNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(Br)Br)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40308754 | |
| Record name | (2,2-Dibromo-1-methylcyclopropyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40308754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17343-73-6 | |
| Record name | NSC208849 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=208849 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2,2-Dibromo-1-methylcyclopropyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40308754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2,2-Dibromo-1-methylcyclopropyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-Ethyl-N-[[4-(imidazol-1-ylmethyl)phenyl]methyl]-4-oxoimidazolidine-1-carboxamide](/img/structure/B1653019.png)
![3-[(5-methyl-2-phenyl-1H-imidazol-1-yl)methyl]piperidine](/img/structure/B1653020.png)
![7-[(Cyclobutylcarbonyl)amino]-2-methyl-5-quinolinecarboxylic acid](/img/structure/B1653022.png)
![2-(6-chloro-7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid](/img/structure/B1653023.png)
![2-Methylpropyl 4-[1-(1-methylpyrazol-4-yl)ethylamino]piperidine-1-carboxylate](/img/structure/B1653026.png)
![1-(2,3-Dimethylpyrido[2,3-b]pyrazin-7-yl)-3-piperidinecarboxylic acid](/img/structure/B1653028.png)

![Spiro[5,7-dihydropyrazolo[5,1-b][1,3]oxazine-6,1'-cyclopropane]-2-amine](/img/structure/B1653030.png)

![6,6-Dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine hydrochloride](/img/structure/B1653033.png)

![[1-(2-Methoxybenzyl)-1H-imidazol-5-yl]methanamine hydrochloride](/img/structure/B1653038.png)
![[1-(3-Bromobenzyl)-1H-imidazol-5-yl]methanamine hydrochloride](/img/structure/B1653040.png)

